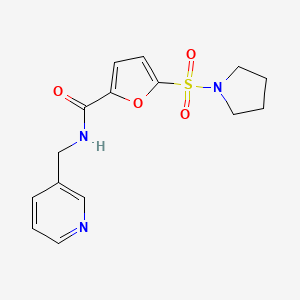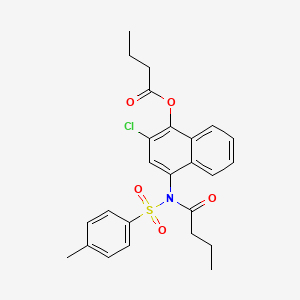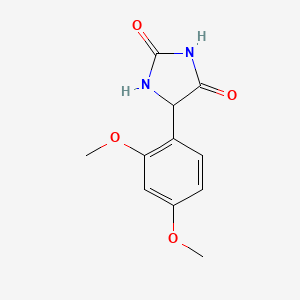![molecular formula C19H15N3O6S B2568727 N-(2-hydroxy-2-(4-nitrophenyl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 701244-88-4](/img/structure/B2568727.png)
N-(2-hydroxy-2-(4-nitrophenyl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The molecule “N-(2-hydroxy-2-(4-nitrophenyl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” is a complex organic compound. It contains an indole ring, which is a prevalent moiety in many natural products and drugs . The molecule also contains a nitrophenyl group, which is a common functional group in many synthetic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a nitrophenyl group, and a sulfonamide group. The presence of these groups would likely confer specific chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the nitro group in the nitrophenyl moiety is electron-withdrawing and could potentially undergo reduction reactions . The indole ring, being aromatic, could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar sulfonamide group could impact the compound’s solubility in various solvents .科学的研究の応用
Inhibition of Carbonic Anhydrase Isoenzymes
Sulfonamides, including compounds structurally related to N-(2-hydroxy-2-(4-nitrophenyl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, have been extensively studied for their inhibitory effects on human carbonic anhydrase (hCA) isoenzymes. These enzymes are crucial for various physiological processes, including respiration, acid-base balance, and CO2 transport. Sulfonamides represent a significant class of carbonic anhydrase inhibitors (CAIs), demonstrating potent in vitro inhibition of hCA I and II isoenzymes. This inhibition suggests potential applications in treating conditions such as glaucoma, epilepsy, and mountain sickness, where modulation of carbonic anhydrase activity can be beneficial (Nurgün Büyükkıdan et al., 2017).
Potential Antitumor Applications
The synthesis and evaluation of N-aryl sulfonamide derivatives, including those similar to the compound , have revealed their potential as antitumor agents. These compounds can inhibit various cancer cell lines by disrupting cell cycle progression, offering a promising approach for cancer therapy. Specific sulfonamide-focused libraries have been screened against human cancer cell lines, identifying potent cell cycle inhibitors that have progressed to clinical trials. This highlights the potential of N-aryl sulfonamides in oncolytic therapies, emphasizing the importance of further research in this area to fully understand their mechanism of action and therapeutic potential (T. Owa et al., 2002).
Environmental Degradation Pathways
Research on the environmental degradation of sulfonamide antibiotics, closely related to the structure of this compound, has unveiled unique microbial strategies for eliminating these compounds from the environment. A novel pathway involving ipso-hydroxylation followed by fragmentation has been identified, which could significantly impact the environmental persistence and toxicity of sulfonamide-based drugs. This discovery is crucial for understanding the fate of sulfonamides in the environment and developing strategies to mitigate their impact (B. Ricken et al., 2013).
Synthesis and Characterization Techniques
Advancements in the synthesis and characterization of sulfonamides, such as this compound, are pivotal for expanding their scientific and therapeutic applications. Novel methodologies have been developed for the synthesis of N-aryl sulfonamides from nitroarenes, providing efficient, accessible, and non-toxic routes to these important compounds. Such techniques are essential for the continued exploration of sulfonamides in pharmaceuticals and other applications, underscoring the importance of innovative synthetic approaches in advancing research and development (Jingjing Xia et al., 2021).
作用機序
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . This suggests that “N-(2-hydroxy-2-(4-nitrophenyl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” might also interact with multiple targets in the body.
Biochemical Pathways
Given the broad range of activities of indole derivatives, it is likely that this compound affects multiple pathways .
Result of Action
Given the diverse biological activities of indole derivatives, it is likely that this compound has multiple effects at the molecular and cellular level .
生化学分析
Biochemical Properties
N-(2-hydroxy-2-(4-nitrophenyl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound’s indole structure allows it to bind with high affinity to multiple receptors, making it a valuable candidate for therapeutic applications . It interacts with enzymes such as cytochrome P450, which is involved in drug metabolism, and proteins like albumin, which aids in its transport within the bloodstream. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these biomolecules.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling molecules such as kinases and phosphatases, which play crucial roles in cell growth and differentiation . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the production of proteins involved in cellular metabolism and stress responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of enzymes through hydrogen bonding and hydrophobic interactions, leading to either inhibition or activation of their catalytic activity . This binding can result in the modulation of metabolic pathways and the regulation of cellular processes. Additionally, the compound’s interaction with transcription factors can lead to changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and its behavior in biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular function and metabolism . At higher doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage. These dosage-dependent effects are essential for determining the compound’s therapeutic window and its safety profile in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound is metabolized primarily by cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion. This metabolic process can influence the compound’s bioavailability and its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes by solute carrier proteins and distributed within tissues by binding to albumin and other plasma proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments, influencing its biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function . The compound is often localized in the cytoplasm and nucleus, where it can interact with enzymes and transcription factors. Post-translational modifications, such as phosphorylation, can also influence its targeting to specific organelles, further modulating its biological effects.
特性
IUPAC Name |
N-[2-hydroxy-2-(4-nitrophenyl)ethyl]-2-oxo-1H-benzo[cd]indole-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O6S/c23-16(11-4-6-12(7-5-11)22(25)26)10-20-29(27,28)17-9-8-15-18-13(17)2-1-3-14(18)19(24)21-15/h1-9,16,20,23H,10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCNJTLPTXKOGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)NCC(C4=CC=C(C=C4)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(phenylsulfonyl)-3-thienyl]-1H-pyrrole](/img/structure/B2568644.png)

![1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2568647.png)


![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-cyanophenyl)acetamide](/img/structure/B2568650.png)

![1,3-Dimethyl-2,4,5-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2568653.png)
![3-Aminobicyclo[3.3.1]nonan-1-ol;hydrochloride](/img/structure/B2568654.png)
![2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide](/img/structure/B2568656.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2568658.png)
![2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2568661.png)
![1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one](/img/structure/B2568662.png)
